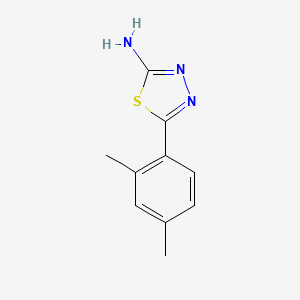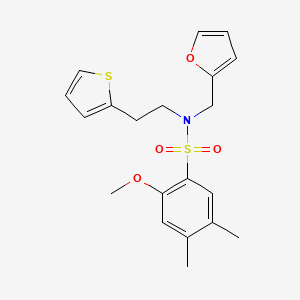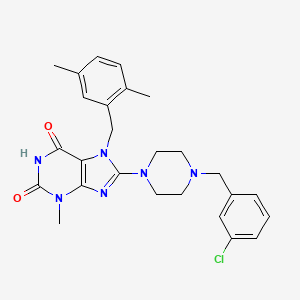![molecular formula C17H14BrN3O2S B2662188 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide CAS No. 864858-40-2](/img/structure/B2662188.png)
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide is a useful research compound. Its molecular formula is C17H14BrN3O2S and its molecular weight is 404.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Derivative Development
Research involving compounds structurally related to N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide focuses on the synthesis of various heterocyclic derivatives, including thiophene, thieno[2,3-b]pyridine, and thiazole derivatives. These compounds are synthesized through reactions involving cyanoacetylhydrazine with acetylchloride, leading to derivatives exhibiting significant anti-tumor effects against various human tumor cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Molecular modeling suggests that certain derivatives demonstrate maximum inhibitory effects, highlighting their potential in cancer research and treatment (R. Mohareb, A. Abdallah, M. Abdelaziz, 2014).
Functional Polymer Development
Another area of research explores the functionalization of polymers using thiol−ene addition, with the synthesis protocols developed to incorporate a protected thiol group into functional precursors. This method is significant for creating functional polymers with diverse side groups, enhancing the versatility and application of polybutadiene and other polymers in various industrial and research contexts (R. David, J. Kornfield, 2008).
Antimicrobial Activity
Research also delves into the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. These compounds are synthesized from reactions involving 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide with various reagents, yielding derivatives screened for their in vitro antimicrobial activities. Such studies contribute to the development of new antimicrobial agents and enhance our understanding of the structure-activity relationships within these heterocyclic compounds (M. Gad-Elkareem, A. Abdel-fattah, M. A. Elneairy, 2011).
Cytotoxicity and Anticancer Activity
The cytotoxicity and anticancer activity of heterocyclic compounds derived from or related to this compound have been studied extensively. These compounds are synthesized through various chemical reactions and screened against multiple human cancer cell lines. Results indicate significant cytotoxic effects, with some compounds demonstrating almost equipotent activity to standard treatments. This research underscores the potential of these derivatives in developing new anticancer therapies (R. Mohareb, Nadia Y. MegallyAbdo, 2015).
Eigenschaften
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c1-10(22)21-7-6-13-14(8-19)17(24-15(13)9-21)20-16(23)11-2-4-12(18)5-3-11/h2-5H,6-7,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEFYPHBGSMCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662105.png)


![4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662110.png)
![1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2662111.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2662115.png)

![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2662118.png)




![N-(3-bromophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2662128.png)
